Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Pfitzinger reaction, where isatin reacts with a pyridine derivative under acidic conditions to form the quinoline core . The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Esterification: Methanol with sulfuric acid or hydrochloric acid as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound may inhibit certain enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylate
- 4-Hydroxy-2-quinolones
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and pyridine moieties enhances its reactivity and potential for diverse applications .
Biological Activity
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
IUPAC Name: Methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate
CAS Number: 37509-21-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- DNA Intercalation: The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death.
- Inhibition of Enzymatic Activity: Similar quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerases, which are essential for DNA replication in bacteria, thus exhibiting antibacterial properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | < 1 |
Escherichia coli | Not effective |
Candida albicans | 7.80 |
These findings suggest that the compound is particularly potent against Gram-positive bacteria while showing limited activity against Gram-negative bacteria .
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. It has been tested on various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound demonstrated significant antiproliferative effects with varying degrees of potency:
Cell Line | IC50 (µM) |
---|---|
A549 | 3.90 |
Fibroblasts | Higher IC50 |
These results indicate a preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, highlighting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Antibacterial Study: A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against MRSA and other strains. The compound exhibited a strong inhibitory effect with an MIC lower than many conventional antibiotics .
- Cytotoxicity Assessment: In a cytotoxicity study against multiple cancer cell lines, the compound showed promising results, particularly against lung cancer cells. It was noted for its ability to induce apoptosis in these cells while sparing normal fibroblast cells .
- Molecular Docking Studies: Computational studies have suggested that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, indicating its potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C16H11BrN2O2 |
---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3 |
InChI Key |
YYJXLWIAFOXNOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
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